molecular formula C22H22ClN3O2 B2435630 {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326900-09-7

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No. B2435630
CAS RN: 1326900-09-7
M. Wt: 395.89
InChI Key: OXUXFQAXNIAFGX-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, also known as C-1311, is a chemical compound that has been found to have potential applications in scientific research. The compound belongs to the quinoline family and has a molecular weight of 431.97 g/mol.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives serve as essential scaffolds for lead compounds in drug discovery. Researchers have explored various synthetic protocols to construct and functionalize the quinoline scaffold. Classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been historically used for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the diversification of quinoline derivatives. The compound , {6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone , may exhibit promising pharmacological properties .

Other Applications

Quinoline derivatives have been investigated for their antioxidant, antiparasitic, and antifungal activities. Additionally, they play a role in photodynamic therapy and as fluorescent probes in bioimaging.

properties

IUPAC Name

[6-chloro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-2-4-16(5-3-15)13-25-21-18-12-17(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXFQAXNIAFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

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